molecular formula C8H7ClO2 B7895195 4-(5-Chlorofuran-2-yl)but-3-en-2-one

4-(5-Chlorofuran-2-yl)but-3-en-2-one

Cat. No.: B7895195
M. Wt: 170.59 g/mol
InChI Key: CSZQBJURAOKDPM-UHFFFAOYSA-N
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Description

The compound identified as “4-(5-Chlorofuran-2-yl)but-3-en-2-one” is a chemical substance with specific properties and applications. It is used in various scientific and industrial fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent quality. The industrial production methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via cross-coupling reactions and cyclization strategies :

Method Conditions Yield Ref.
Suzuki-Miyaura Coupling5-Chlorofuran-2-carbaldehyde + Phenylboronic acid, Pd(OAc)₂, ligand, aerobic83–99%
Hiyama Coupling5-Chlorofuran-2-carbaldehyde + Phenyltrifluorosilane, Pd(OAc)₂74%
Stille Coupling5-Bromo-2-furaldehyde + Ph₃Bi, Pd(OAc)₂, Cs₂CO₃, NMP89%

Mechanistic Highlights :

  • Palladium-catalyzed couplings proceed via oxidative addition of the halide/triflate, transmetalation with the boron/silicon reagent, and reductive elimination .

  • Electron-withdrawing substituents (e.g., Cl) on the furan enhance electrophilicity, facilitating nucleophilic aromatic substitution .

Electrophilic and Nucleophilic Additions

The α,β-unsaturated ketone undergoes conjugate additions :

Reaction Reagents/Conditions Product Application
Michael AdditionAmines, thiols, or Grignard reagents1,4-Adducts with substituted amines/thiolsDrug candidate synthesis
Diels-Alder CycloadditionDienes (e.g., isoprene), CuCl₂ catalysisBicyclic or polycyclic furan derivativesMaterial science

Example :

  • Reaction with isoprene under Cu(II) catalysis yields 2,3-dimethyl-1-(5-phenylfuran-2-yl)but-3-en-1-one (90% yield), demonstrating regioselectivity at the β-position .

Reduction Reactions

The carbonyl and alkene functionalities are selectively reduced:

Reduction Type Reagents Product Ref.
Ketone → AlcoholNaBH₄, LiAlH₄4-(5-Chlorofuran-2-yl)but-3-en-2-ol
Alkene HydrogenationH₂, Pd/CSaturated ketone derivatives

Key Observation :

  • LiAlH₄ achieves near-quantitative reduction of the ketone to the alcohol (>95% yield) .

Condensation Reactions

The aldehyde group participates in Schiff base and hydrazone formation :

Reaction Reagents Product Biological Activity
Schiff Base Formation2,6-DialkylphenylhydrazinesHydrazones (e.g., 34a–c )Anticancer screening
Cannizzaro ReactionNaOH, modified conditions2-Hydroxymethyl-5-phenylfuran (43 )Antiviral lead compound

Synthetic Utility :

  • Hydrazones act as intermediates for heterocyclic scaffolds like pyrazoles and isoxazoles .

Oxidation and Functionalization

The furan ring undergoes halogenation and oxidation :

Reaction Conditions Product Ref.
ChlorinationNCS (N-chlorosuccinimide), HClSulfonium chloride intermediates
EpoxidationAcOOH, Mn-based catalystsEpoxidized furan derivatives

Mechanistic Insight :

  • Pummerer-type reactions involving NCS generate sulfonium intermediates, enabling chloride displacement and furan functionalization .

Biological Activity Correlations

Derivatives exhibit hypoxia-selective cytotoxicity and COX-II inhibition :

Derivative Modification Activity (IC₅₀) Ref.
Fuberidazole analogsN-Alkylation with PEG-based chainsAntitumor (A549 cells: 2.5–8.7 µM)
Isoxazole hybridsFusion with tetralone/aryl groupsCOX-II inhibition (49% at 1 µM)

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability and target binding .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 4-(5-Chlorofuran-2-yl)but-3-en-2-one exhibit significant anti-inflammatory properties. A study highlighted that compounds incorporating the 5-chlorofuran group demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial for mediating inflammatory responses. For instance, certain derivatives showed IC50 values as low as 0.18 µM for COX-1, indicating potent activity compared to COX-2 .

Pain Management

The compound's role in pain management has been explored through its action as an analgesic. The incorporation of the furan moiety has been linked to enhanced selectivity and potency against COX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. This suggests that this compound could serve as a scaffold for developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Modifications to the furan ring or substituents on the butenone moiety can significantly influence the compound's biological activity. For example, exchanging chlorine with bromine or introducing methyl groups has been shown to enhance selectivity and potency against COX enzymes .

Case Study: COX Inhibition

A series of experiments demonstrated that derivatives of this compound could selectively inhibit COX enzymes. One notable derivative was found to be over 1000-fold more potent for COX-1 than COX-2, suggesting a mechanism that could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Study: Hypoxic Cancer Cells

Recent studies have explored the cytotoxic effects of compounds similar to this compound on hypoxic cancer cells. These studies utilized in silico modeling to predict interactions with human serum albumin and assess pharmacological profiles, revealing promising cytotoxicity values compared to standard treatments .

Data Tables

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound ACOX-10.18High
Compound BCOX-20.33Moderate
Compound CCOX Dual Inhibition0.32High

Mechanism of Action

The mechanism of action of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These interactions lead to various biological and chemical effects. The compound may bind to specific receptors or enzymes, altering their activity and leading to the desired outcome.

Biological Activity

The compound 4-(5-Chlorofuran-2-yl)but-3-en-2-one , also known as a chlorofuran derivative, has garnered attention in recent years for its biological activity, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a chlorine atom and an α,β-unsaturated carbonyl system. This structural configuration is essential for its biological activity, influencing interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing the 5-chlorofuran moiety showed enhanced inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
Compound A0.320.33>1000
Compound B0.18>10005556

The incorporation of the chlorofuran group was found to be critical for the selective inhibition of COX enzymes, enhancing anti-inflammatory potency compared to other derivatives without this moiety .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-745
PC-360
Caco250

These findings suggest that the compound may serve as a potential lead in the development of anticancer agents .

Case Study 1: Analgesic Properties

A study explored the analgesic properties of chlorofuran derivatives, including this compound. The compound exhibited significant pain relief in animal models, comparable to traditional analgesics like indomethacin. The anti-inflammatory effects were attributed to its ability to inhibit COX enzymes effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies indicate that specific interactions with key amino acids within the active sites of COX enzymes enhance its inhibitory potency .

Synthesis and Structure Activity Relationship (SAR)

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. The SAR analysis highlighted that modifications to the furan ring or substituents on the butenone moiety significantly affected biological outcomes.

Key Findings:

  • Substitutions at specific positions on the furan ring enhanced anti-inflammatory activity.
  • The presence of halogen atoms (such as chlorine or bromine) improved cytotoxicity against cancer cell lines.

Properties

IUPAC Name

4-(5-chlorofuran-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQBJURAOKDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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